Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate
Overview
Description
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable tool in chemical synthesis and biological research.
Preparation Methods
The synthesis of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves several steps. The primary synthetic route includes the reaction of indazole derivatives with N-hydroxysuccinimide esters under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified indazole derivatives.
Scientific Research Applications
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate involves its ability to form stable covalent linkages with target molecules. This is primarily achieved through inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes such as transcyclooctene . The molecular targets and pathways involved include various biological macromolecules, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Methyl 4-({[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}amino)-1H-indazole-1-carboxylate can be compared with similar compounds such as:
Benzylamino tetrazine N-hydroxysuccinimidyl ester: This compound also features a succinimidyl ester functional group and is used in similar bioorthogonal reactions.
Tetrazine-PEG5-NHS ester: Another compound used for bioorthogonal labeling, but with a polyethylene glycol (PEG) linker for increased solubility and biocompatibility.
The uniqueness of Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate lies in its indazole core, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H12N4O6 |
---|---|
Molecular Weight |
332.27 g/mol |
IUPAC Name |
methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]indazole-1-carboxylate |
InChI |
InChI=1S/C14H12N4O6/c1-23-14(22)17-10-4-2-3-9(8(10)7-15-17)16-13(21)24-18-11(19)5-6-12(18)20/h2-4,7H,5-6H2,1H3,(H,16,21) |
InChI Key |
NYGYORXJYHUSOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=CC=CC(=C2C=N1)NC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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